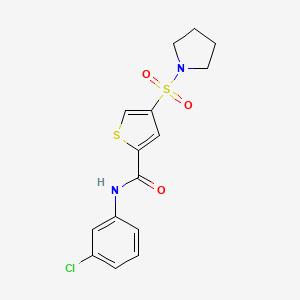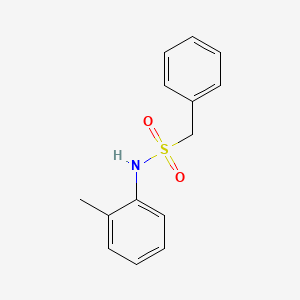![molecular formula C20H27N3O3 B5561602 1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)
1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine is a compound likely of interest due to its structural characteristics, which suggest potential biological activity. While direct studies on this compound are not readily available, insights can be drawn from research on structurally related compounds, highlighting the importance of understanding its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic chemical building blocks to achieve the desired complex structure. For instance, Kumar et al. (2004) describe the synthesis of a potential imaging agent for CB(1) receptors, emphasizing the step-wise approach to achieve compounds with specific functional groups and high specificity (Kumar et al., 2004).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's potential interactions and functions. Crystallography and spectroscopic methods often play a key role in this analysis. For example, Naveen et al. (2015) detailed the crystal and molecular structure of a synthesized compound, providing insights into its conformation and spatial arrangement (Naveen et al., 2015).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound involves exploring its reactivity, stability, and interactions with other molecules. Research on similar compounds, such as those by Berardi et al. (2005), explores the binding affinities and selectivities, which can inform on the biological relevance and potential applications of the compound (Berardi et al., 2005).
Applications De Recherche Scientifique
Pharmacokinetic Studies of Novel Inhibitors
Compounds with structures similar to "1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine" have been studied for their pharmacokinetic properties. For instance, research into anaplastic lymphoma kinase (ALK) inhibitors with similar complex structures has highlighted the impact of hydrolysis-mediated clearance on their pharmacokinetics. These studies are essential for understanding how such compounds are metabolized and cleared in biological systems, which is crucial for developing effective cancer treatments (Teffera et al., 2013).
Synthesis of Potent Agonists
Efficient synthesis methods for compounds with structural components similar to the mentioned compound have been developed to produce potent PPARpan agonists. Such research underscores the importance of chemical synthesis in the creation of molecules with potential therapeutic applications, such as in the treatment of diabetes and hyperlipidemia (Guo et al., 2006).
Labeling and Imaging Studies
Research on mixed ligand fac-tricarbonyl complexes provides insights into labeling and imaging techniques. Compounds with imidazole and piperidine components have been used in developing imaging agents, which could be instrumental in diagnosing diseases through techniques like PET scans (Mundwiler et al., 2004).
Corrosion Inhibition
Benzimidazole derivatives, sharing structural similarities with the compound , have been evaluated for their corrosion inhibition efficiency on steel in acidic environments. This application is crucial in industrial settings where material longevity and integrity are paramount (Yadav et al., 2016).
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. For example, many drugs that contain imidazole rings have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-2-methyl-1-[3-(1-methylimidazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,26-17-10-6-5-9-16(17)25-4)19(24)23-12-7-8-15(14-23)18-21-11-13-22(18)3/h5-6,9-11,13,15H,7-8,12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOXUBWACSCUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC(C1)C2=NC=CN2C)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5561531.png)
![4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5561545.png)

![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5561556.png)
![methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate](/img/structure/B5561562.png)

![3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)
![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)
![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)

![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)
